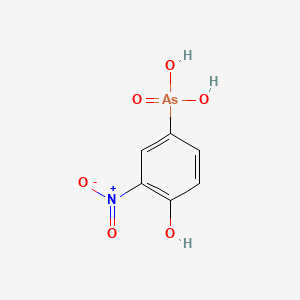

Roxarsone

概要

説明

ロキサルソンは、家禽産業において飼料添加物として広く使用されており、体重増加の促進、飼料効率の向上、および家禽の寄生虫病であるコクシジウム症の予防に役立ちます . しかし、畜産における利点がある一方で、ロキサルソンは、より毒性の高い無機ヒ素化合物に分解される可能性があるため、環境および健康への懸念が生じています .

製造方法

合成ルートと反応条件

ロキサルソンは、アルサニル酸のニトロ化とジアゾ化によって合成できます。

工業生産方法

工業的な設定では、ロキサルソンは、家禽飼料プレミックスを作成するために、炭酸カルシウム粉末と混合されて製造されます。 この化合物は、5%、20%、および50%などのさまざまな濃度で入手可能です .

準備方法

Synthetic Routes and Reaction Conditions

Roxarsone can be synthesized through the nitration and diazotization of arsanilic acid.

Industrial Production Methods

In industrial settings, this compound is produced by blending it with calcite powder to create poultry feed premixes. The compound is available in various concentrations, including 5%, 20%, and 50% .

化学反応の分析

反応の種類

ロキサルソンは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: ロキサルソンは酸化されて、ヒ酸塩(As(V))や亜ヒ酸塩(As(III))などの無機ヒ素化合物を生成することができます.

一般的な試薬と条件

生成される主な生成物

科学研究への応用

ロキサルソンは、さまざまな分野における応用について広範囲にわたって研究されてきました。

科学的研究の応用

Use in Animal Feed

Roxarsone has been extensively used in poultry feed to promote growth and prevent diseases such as coccidiosis. Research indicates that it enhances feed efficiency and weight gain in chickens, making it a popular choice among poultry producers.

Growth Promotion

- Mechanism : this compound acts as a growth promoter by improving nutrient absorption and modulating gut microbiota.

- Efficacy : Studies have shown that chickens fed this compound exhibit significant weight gain compared to control groups. For instance, one study reported an increase in body weight of approximately 5-10% in chickens receiving this compound compared to those on a standard diet .

Disease Prevention

- This compound is often combined with other antimicrobials to prevent coccidiosis, a common parasitic disease in poultry. The FDA has noted its effectiveness in maintaining flock health and productivity .

Environmental Impact and Remediation

The environmental implications of using this compound have garnered attention due to its potential to convert into inorganic arsenic, which poses health risks.

Soil and Water Contamination

- Metabolism : this compound can metabolize into various arsenic species, including inorganic arsenic, which can accumulate in soil and water systems .

- Studies : Research has demonstrated that this compound can persist in the environment, leading to concerns about groundwater contamination and bioaccumulation in aquatic organisms .

Bioremediation Potential

- Certain microorganisms have shown the ability to reduce this compound concentrations effectively. For example, Shewanella species have been studied for their capacity to metabolize this compound under anaerobic conditions, suggesting potential applications in bioremediation strategies .

Pharmacological Research

This compound's pharmacokinetics and its effects on animal health have been subjects of extensive research.

Absorption and Metabolism

- Studies indicate that this compound is absorbed in the gastrointestinal tract of chickens, where it is metabolized into various compounds, including arsenite and other metabolites .

- Case Study : One study found that residual levels of arsenic species remained significantly higher in chicken meat even after withdrawal from this compound-containing diets, raising concerns about food safety .

Toxicity Assessment

- Research has also focused on the toxicological effects of this compound on liver function and overall health in poultry. High doses were linked to increased liver toxicity markers and tissue accumulation of arsenic compounds .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Animal Feed | Promotes growth; prevents diseases; enhances feed efficiency |

| Environmental Impact | Can lead to soil/water contamination; potential for bioremediation |

| Pharmacological Research | Absorbed and metabolized; residual arsenic concerns; toxicity effects |

作用機序

ロキサルソンは、主にその有機ヒ素構造を通じて効果を発揮します。家禽産業では、コクシジウム寄生虫の増殖を抑制することで、飼料効率と体重増加を向上させます。 この化合物は動物の体内で代謝され、その分解産物はさまざまな分子標的や経路と相互作用し、観察される効果をもたらします .

類似の化合物との比較

ロキサルソンは、畜産で使用されるいくつかの有機ヒ素化合物の1つです。類似の化合物には以下が含まれます。

アルサニル酸: 成長促進効果が類似した飼料添加物として使用されています.

カルバルソン: 家禽飼料で使用される別の有機ヒ素化合物です.

ニタルソン: 七面鳥のヒストモナス症の予防に使用されます.

独自性

ロキサルソンは、芳香環にニトロ基とヒドロキシル基を含む、その特有の構造によりユニークです。 この構造により、特定の化学反応を起こすことができ、飼料添加物としてのユニークな特性を発揮します .

類似化合物との比較

Roxarsone is one of several organoarsenic compounds used in animal husbandry. Similar compounds include:

Arsanilic acid: Used as a feed additive with similar growth-promoting effects.

Carbarsone: Another organoarsenic compound used in poultry feed.

Uniqueness

This compound is unique due to its specific structure, which includes a nitro group and a hydroxyl group on the aromatic ring. This structure allows it to undergo specific chemical reactions and provides its unique properties as a feed additive .

生物活性

Roxarsone, chemically known as 3-nitro-4-hydroxyphenylarsonic acid, has been utilized primarily in poultry production as an antimicrobial agent and growth promoter. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on microbial communities, human health implications, and environmental concerns, supported by relevant data tables and case studies.

This compound functions by enhancing feed efficiency and promoting growth in poultry. It is believed to exert its effects through modulation of gut microbiota, which can improve nutrient absorption and reduce pathogenic bacteria. However, the metabolism of this compound can lead to the formation of more toxic inorganic arsenic species (AsIII and AsV), raising concerns about its safety for human consumption and environmental impact .

Effects on Microbial Communities

Recent studies have shown that this compound can significantly impact microbial activity in wastewater treatment systems. High concentrations of this compound (e.g., 120 mg L) have been found to inhibit biological nitrogen removal (BNR) processes, leading to increased reactive oxygen species (ROS) production. This ROS accumulation can damage microbial cell membranes, although it was noted that there was no significant release of lactate dehydrogenase (LDH), indicating that cell membrane integrity might remain intact under certain conditions .

Table 1: Impact of this compound Concentration on Biological Nitrogen Removal

| Concentration (mg L) | COD (mg L) | NH-N (mg L) |

|---|---|---|

| 0 | 22.8 ± 1.3 | 2.4 ± 0.3 |

| 30 | 25.5 ± 1.8 | 2.1 ± 0.4 |

| 60 | 58.2 ± 2.3 | 2.7 ± 0.6 |

| 90 | 85.2 ± 3.5 | 3.3 ± 0.7 |

| 120 | 111.6 ± 6.4 | 3.6 ± 0.8 |

The data indicate that as the concentration of this compound increases, both COD and NH-N levels rise, suggesting a detrimental effect on microbial processes essential for nitrogen removal .

Human Health Implications

Epidemiological studies have linked inorganic arsenic exposure to various cancers, including skin, lung, and bladder cancers . The conversion of this compound into inorganic arsenic compounds within the human body poses significant health risks, particularly for populations consuming poultry raised with this additive.

A study examining arsenic levels in chicken meat found that this compound was present in a significant number of conventional samples, with higher levels of inorganic arsenic detected in those samples compared to organic or antibiotic-free chickens . This raises concerns about chronic exposure through dietary sources.

Environmental Concerns

The environmental impact of this compound is notable in areas with high poultry production, such as North Carolina, where millions of tons of poultry manure are generated annually . The application of this manure as fertilizer can lead to soil and water contamination with arsenic compounds.

Case Study: this compound in Poultry Production

A comprehensive analysis conducted on poultry farms revealed that nearly 88% of chickens raised for consumption in the U.S. were treated with this compound at some point during their lifecycle . This widespread use has prompted regulatory scrutiny due to potential public health risks associated with arsenic exposure from contaminated meat products.

特性

IUPAC Name |

(4-hydroxy-3-nitrophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVJITFPVVRMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO6 | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020956 | |

| Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxy-3-nitrophenyl arsonic acid appears as pale yellow crystals or light tan powder. (NTP, 1992), Pale yellow solid; [Merck Index] Fine yellow crystals; [MSDSonline], Solid | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Roxarsone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Roxarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids. | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tufts of pale-yellow needles or rhombohedral plates from water, Pale-yellow crystals | |

CAS No. |

121-19-7 | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Roxarsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxarsone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxarsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | roxarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | roxarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsonic acid, As-(4-hydroxy-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-nitrophenylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roxarsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXARSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9YQL7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITRO-4-HYDROXYPHENYLARSONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Roxarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 572 °F (NTP, 1992), 300 °C | |

| Record name | 4-HYDROXY-3-NITROPHENYL ARSONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20507 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Roxarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033205 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。